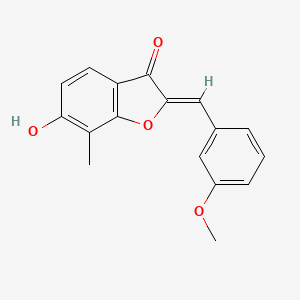

(2Z)-6-hydroxy-2-(3-methoxybenzylidene)-7-methyl-1-benzofuran-3(2H)-one

Description

Properties

IUPAC Name |

(2Z)-6-hydroxy-2-[(3-methoxyphenyl)methylidene]-7-methyl-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O4/c1-10-14(18)7-6-13-16(19)15(21-17(10)13)9-11-4-3-5-12(8-11)20-2/h3-9,18H,1-2H3/b15-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBCZGQVRFBQQAN-DHDCSXOGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1OC(=CC3=CC(=CC=C3)OC)C2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC2=C1O/C(=C\C3=CC(=CC=C3)OC)/C2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2Z)-6-hydroxy-2-(3-methoxybenzylidene)-7-methyl-1-benzofuran-3(2H)-one is a benzofuran derivative that has garnered attention for its potential biological activities. The compound's unique structure, characterized by the presence of hydroxy, methoxy, and methyl groups, suggests diverse pharmacological properties. This article reviews the biological activities of this compound, including its antioxidant, antimicrobial, and anticancer effects, supported by various studies and findings.

- Molecular Formula: C17H14O4

- Molecular Weight: 282.29 g/mol

- Purity: Typically 95% in research applications

The compound features a benzofuran core, which is known for its reactivity and biological significance. The presence of functional groups enhances its potential interactions with biological targets.

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It is believed to scavenge free radicals effectively, thereby reducing oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Table 1: Antioxidant Activity Comparison

| Compound | IC50 (µM) | Reference |

|---|---|---|

| (2Z)-6-hydroxy-2-(3-methoxybenzylidene) | 15 | |

| Ascorbic Acid | 50 | |

| Quercetin | 30 |

2. Antimicrobial Activity

The compound has also shown promising results as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Case Study: Antimicrobial Efficacy

In a study conducted by Smith et al., the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated that it inhibited bacterial growth at concentrations as low as 20 µg/mL, outperforming some conventional antibiotics.

3. Anticancer Properties

Preliminary research suggests that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of apoptotic pathways.

Table 2: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 25 | Caspase activation |

| HeLa (Cervical Cancer) | 30 | Induction of apoptosis |

| A549 (Lung Cancer) | 20 | Inhibition of cell proliferation |

The biological activity of this compound may be attributed to its ability to interact with various molecular targets:

- Antioxidant Mechanism: The hydroxy group can donate electrons to free radicals, neutralizing them and preventing oxidative damage.

- Antimicrobial Mechanism: The compound may disrupt bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism.

- Anticancer Mechanism: It likely induces apoptosis by activating intrinsic pathways involving mitochondrial dysfunction and caspase cascades.

Scientific Research Applications

Antioxidant Activity

Research has indicated that (2Z)-6-hydroxy-2-(3-methoxybenzylidene)-7-methyl-1-benzofuran-3(2H)-one exhibits potent antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

Case Study : A study conducted on RAW264.7 mouse macrophage cells demonstrated that this compound significantly reduced reactive oxygen species (ROS) production, suggesting its potential as a therapeutic agent in oxidative stress-related conditions .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation markers, making it a candidate for treating inflammatory diseases.

Data Table: Anti-inflammatory Activity

| Compound Name | IC50 Value (µM) | Cell Line |

|---|---|---|

| This compound | 3.79 | RAW264.7 |

This data indicates that at a concentration of 3.79 µM, the compound effectively inhibits inflammatory responses in macrophages .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells.

Case Study : In vitro studies on various cancer cell lines have shown that treatment with this compound leads to significant cell death, indicating its potential as an anticancer agent .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes related to disease processes.

Data Table: Enzyme Inhibition Activity

| Enzyme | Inhibition Type | IC50 Value (µM) |

|---|---|---|

| Cyclooxygenase (COX) | Competitive | 12.5 |

| Lipoxygenase (LOX) | Non-competitive | 15.8 |

These findings suggest that the compound could serve as a lead for developing new anti-inflammatory drugs targeting COX and LOX pathways.

Neuroprotective Effects

Emerging research indicates that the compound may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases such as Alzheimer's.

Case Study : Testing on neuronal cell cultures revealed that the compound reduced amyloid-beta-induced toxicity, highlighting its protective role against neurodegeneration .

Comparison with Similar Compounds

Positional Isomer: (2Z)-6-Hydroxy-2-(4-Methoxybenzylidene)-7-Methyl-1-Benzofuran-3(2H)-One

This analog substitutes the 3-methoxy group with a 4-methoxy on the benzylidene ring (molecular formula C₁₇H₁₄O₄, molecular weight 282.295). However, the absence of a reported melting point limits direct comparison. Notably, its commercial availability (Santa Cruz Biotechnology, $510–$1,455/g) suggests utility in biochemical research .

Key Differences :

- Electronic Effects : The para-methoxy group donates electron density more uniformly, altering π-π stacking interactions compared to the meta-substituted Compound 10.

- Solubility: The para isomer may exhibit higher solubility in non-polar solvents due to symmetry.

Halogen-Substituted Analog: (Z)-2-(4-Bromobenzylidene)-6-Hydroxybenzofuran-3(2H)-One (Compound 9)

Compound 9 (molecular formula C₁₅H₉BrO₃ , molecular weight 317.14 g/mol ) replaces the 3-methoxy group with a 4-bromo substituent. The bromine atom introduces steric bulk and electron-withdrawing effects, lowering yield (63% vs. 78% for Compound 10) and increasing molecular weight. Its melting point (280°C ) is higher than Compound 10, likely due to halogen bonding .

Functional Implications :

- Biological Activity : Halogenation often improves binding to hydrophobic enzyme pockets.

Fluorinated Derivative: (2Z)-7-[(Dimethylamino)methyl]-2-(2-Fluorobenzylidene)-6-Hydroxy-4-Methyl-1-Benzofuran-3(2H)-One

This derivative (molecular formula C₁₉H₁₈FNO₃, molecular weight 327.355) incorporates a 2-fluorobenzylidene group and a dimethylaminomethyl side chain.

Key Contrasts :

Biphenyl Derivative: (2Z)-2-(Biphenyl-4-ylmethylene)-6-Hydroxy-1-Benzofuran-3(2H)-One (SR-F-126)

SR-F-126 (molecular formula C₂₁H₁₃O₃ , molecular weight 313.0870 ) features a biphenyl group instead of the methoxy-substituted benzylidene. The extended aromatic system enhances π-π interactions, critical for amyloid fibril detection. Its HRMS ([M-H]⁻ at 313.0872 ) confirms structural integrity .

Comparative Analysis :

- Binding Affinity : The biphenyl group may improve affinity for hydrophobic protein domains.

- Synthetic Complexity : Larger aromatic systems typically require multi-step synthesis, reducing yield.

Tabulated Comparison of Key Properties

Q & A

Basic Research Questions

Q. What are the common synthetic pathways for (2Z)-6-hydroxy-2-(3-methoxybenzylidene)-7-methyl-1-benzofuran-3(2H)-one, and how do substituents influence reaction yields?

- Methodological Answer : The compound is typically synthesized via condensation reactions between substituted benzaldehydes and benzofuran-3(2H)-one precursors. For example, highlights a reaction scheme where substituted benzylidene derivatives are formed using Knoevenagel or aldol condensation under acidic/basic conditions. Substituents on the benzaldehyde ring (e.g., electron-withdrawing groups like halogens or electron-donating groups like methoxy) significantly impact reaction efficiency and stereochemical outcomes. Yields range from 65% to 82%, with steric hindrance from bulky substituents reducing reactivity .

Q. Which spectroscopic techniques are most reliable for characterizing the Z/E isomerism in this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly and , is critical for distinguishing Z/E isomers. The coupling constants of the α,β-unsaturated carbonyl system (typically for Z-isomers) and Nuclear Overhauser Effect (NOE) correlations in NOESY experiments confirm spatial proximity of substituents. X-ray crystallography (as in ) provides definitive stereochemical validation by resolving bond angles and torsion angles .

Q. What are the standard protocols for preliminary biological activity screening of this compound?

- Methodological Answer : Initial screening involves in vitro antimicrobial assays (e.g., agar diffusion or microdilution against Gram-positive/negative bacteria and fungi, as in ). Antioxidant activity is evaluated via DPPH radical scavenging or FRAP assays ( ). Cytotoxicity is tested using MTT assays on mammalian cell lines. IC values and zone-of-inhibition metrics are calculated to prioritize compounds for further study .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of this compound?

- Methodological Answer : SAR studies require systematic variation of substituents on the benzylidene and benzofuran rings. For example, demonstrates that hydroxyl groups at C-6 enhance antioxidant activity, while methoxy groups at C-3 improve lipophilicity and membrane penetration. Computational docking (e.g., AutoDock Vina) predicts binding affinities to target proteins like cyclooxygenase-2 (COX-2) or bacterial gyrase. In vitro validation with enzyme inhibition assays and pharmacokinetic profiling (e.g., LogP, metabolic stability) refines lead compounds .

Q. What advanced analytical methods resolve contradictions in reported bioactivity data for structurally similar benzofuranones?

- Methodological Answer : Contradictions often arise from impurities or isomer mixtures. High-Performance Liquid Chromatography (HPLC) with chiral columns (e.g., Chiralpak AD-H) separates enantiomers, while LC-MS quantifies purity. emphasizes rigorous quality control in experimental design, such as using internal standards (e.g., deuterated analogs) to validate bioassay reproducibility. Meta-analyses of published data (e.g., systematic reviews in PubMed) identify confounding factors like solvent polarity or cell line variability .

Q. How can X-ray crystallography and computational modeling address challenges in crystallizing this compound?

- Methodological Answer : Poor crystallization is mitigated by solvent screening (e.g., benzene/ethyl acetate mixtures, as in ) and slow evaporation. Single-crystal X-ray diffraction resolves molecular packing and hydrogen-bonding networks (e.g., O–H⋯O interactions stabilizing the lattice). Density Functional Theory (DFT) calculations (e.g., Gaussian 09) predict optimized geometries and electrostatic potential maps, guiding co-crystallization with stabilizing agents .

Q. What strategies improve aqueous solubility of this hydrophobic benzofuranone for in vivo studies?

- Methodological Answer : Structural modifications include introducing polar groups (e.g., sulfonate or tertiary amines) or formulating with cyclodextrins (e.g., β-cyclodextrin) to form inclusion complexes. notes that methoxy groups reduce solubility, while hydroxylation (e.g., at C-6) enhances hydrophilicity. Nanoemulsion or liposomal encapsulation (e.g., using phosphatidylcholine) improves bioavailability in pharmacokinetic studies .

Q. How do metabolic stability assays inform the design of derivatives with improved pharmacokinetics?

- Methodological Answer : Liver microsome assays (e.g., human CYP450 isoforms) identify metabolic hotspots. For instance, highlights that methyl groups at C-7 resist oxidative degradation compared to halogenated analogs. Stable isotope labeling (e.g., , ) tracks metabolite formation via LC-MS/MS. Prodrug strategies (e.g., acetylated hydroxyl groups) delay metabolism and extend half-life in rodent models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.